3-(2,2,2-trifluoroethoxy)-1-(2,3,4-trimethoxybenzoyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,2,2-trifluoroethoxy)-1-(2,3,4-trimethoxybenzoyl)azetidine is a useful research compound. Its molecular formula is C15H18F3NO5 and its molecular weight is 349.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-(2,2,2-trifluoroethoxy)-1-(2,3,4-trimethoxybenzoyl)azetidine is C15H18F3N1O5. The structure features a trifluoroethoxy group and a trimethoxybenzoyl moiety attached to an azetidine ring. This unique combination of functionalities may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of azetidine derivatives. For example, a related compound was found to exhibit significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization at the colchicine binding site . The azetidine scaffold is particularly attractive for drug design due to its ability to mimic natural products while providing enhanced stability and bioavailability.
Table 1: Cytotoxicity of Azetidine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Inhibition of tubulin polymerization |
Combretastatin A-4 analog | HCT-116 | TBD | Vascular targeting via tubulin inhibition |
Benzothieno[3,2-d]-1,2,3-triazine | HeLa | TBD | DNA binding and antiproliferative effect |
The proposed mechanism of action for azetidine derivatives like this compound includes:
- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin and disrupt microtubule dynamics, which is critical for cancer cell proliferation.
- DNA Interaction : Some azetidine derivatives exhibit DNA-binding capabilities that can lead to apoptosis in cancer cells .
Case Studies
In a study investigating the biological activity of azetidine derivatives, researchers synthesized several compounds based on the azetidine framework. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116) through mechanisms involving tubulin inhibition .
Properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-21-11-5-4-10(12(22-2)13(11)23-3)14(20)19-6-9(7-19)24-8-15(16,17)18/h4-5,9H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHDRLYBVYNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.